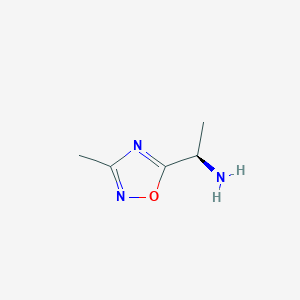

(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-3(6)5-7-4(2)8-9-5/h3H,6H2,1-2H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFDBDBHDMKHK-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NOC(=N1)[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Chiral Heterocyclic Amines in Modern Organic Synthesis

Chiral amines are fundamental structural motifs found in a vast array of natural products, pharmaceuticals, and agrochemicals. acs.org When the amine's nitrogen atom is part of a heterocyclic ring, or when a chiral amine is attached to a heterocycle, the resulting molecule gains unique properties. These chiral heterocyclic amines are of paramount importance in modern synthesis for several reasons.

Firstly, they serve as crucial intermediates and scaffolds in drug discovery. openmedicinalchemistryjournal.com The presence of a heteroatom like nitrogen can significantly influence a molecule's physicochemical properties, such as solubility, polarity, and ability to form hydrogen bonds, which are critical for biological activity. openmedicinalchemistryjournal.com The rigid framework of a heterocycle combined with a stereogenic center provides a well-defined three-dimensional structure that can be optimized for precise interaction with biological targets like enzymes and receptors.

Secondly, chiral N-heterocycles are widely employed as ligands in asymmetric catalysis. researchgate.net Chiral N-heterocyclic carbenes (NHCs), for instance, have emerged as a versatile class of ligands for various transition metals, facilitating a wide range of stereoselective transformations. researchgate.netlabinsights.nl The nitrogen atom within the heterocyclic structure can coordinate with a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically enriched products. researchgate.net The stability and tunable nature of these heterocyclic ligands make them highly effective in modern catalytic processes. labinsights.nl

Table 1: Examples of Chiral Heterocyclic Amine Applications

| Application Area | Role of Chiral Heterocyclic Amine | Example Motif |

|---|---|---|

| Pharmaceuticals | Core structural component for biological targeting. | Pyrrolidines, Piperidines |

| Asymmetric Catalysis | Chiral ligand to induce enantioselectivity. | Chiral N-Heterocyclic Carbenes (NHCs) |

| Synthetic Intermediates | Building block for complex molecule synthesis. | Chiral Aziridines |

Overview of the 1,2,4 Oxadiazole Moiety in Advanced Chemical Architectures

The 1,2,4-oxadiazole (B8745197) ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This moiety has garnered considerable attention in medicinal chemistry and materials science due to its unique electronic properties, stability, and synthetic accessibility.

A primary role of the 1,2,4-oxadiazole ring is its function as a bioisostere for amide and ester groups. researchgate.netnih.gov Bioisosterism refers to the replacement of a functional group within a biologically active molecule with another group that retains the molecule's biological activity while potentially improving its pharmacological profile. nih.govscispace.com Amide and ester functionalities are susceptible to hydrolysis by metabolic enzymes, which can limit a drug's stability and bioavailability. The 1,2,4-oxadiazole ring mimics the size, shape, and electronic characteristics of these groups but is significantly more resistant to hydrolysis, making it an effective and stable replacement. researchgate.netscispace.com This substitution can lead to compounds with enhanced metabolic stability and improved pharmacokinetic properties. nih.govrsc.org

Beyond its role as a bioisostere, the 1,2,4-oxadiazole scaffold is present in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its rigid structure serves as a reliable linker or core for positioning other functional groups in a precise spatial orientation for optimal interaction with biological targets. Furthermore, in materials science, 1,2,4-oxadiazole derivatives have been incorporated into polymers for applications such as organic light-emitting diodes (OLEDs), leveraging their thermal stability and electron-transporting capabilities. researchgate.net

Importance of the Chiral Ethanamine Motif in Stereoselective Transformations

The chiral ethanamine motif, specifically a 1-arylethylamine or its heterocyclic analogue, is a cornerstone of asymmetric synthesis. This structural unit is valued for its utility as a chiral auxiliary, a chiral building block, and a resolving agent.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. google.com The chiral center of the auxiliary creates a diastereomeric intermediate that allows for facial differentiation, guiding the approach of a reagent to one side of the molecule. The α-methylbenzylamine, a close analogue of the ethanamine motif, is a classic example of a chiral auxiliary used to synthesize enantiomerically pure compounds. google.com After the desired stereocenter is created, the auxiliary can be cleanly removed.

This motif is also a frequent starting point for the synthesis of more complex chiral molecules. The amine group provides a reactive handle for a variety of chemical transformations, while the adjacent stereocenter ensures that the chirality is carried through the synthetic sequence. This approach is fundamental to the construction of many pharmaceuticals where a specific enantiomer is required for therapeutic efficacy. researchgate.net For example, enantiopure β,β-diarylethylamines, which are prominent motifs in bioactive compounds, can be synthesized using strategies that rely on chiral amine precursors. researchgate.net

Table 2: Roles of the Chiral Ethanamine Motif

| Role | Description |

|---|---|

| Chiral Auxiliary | Temporarily attached to a molecule to direct the stereochemistry of a reaction. google.com |

| Resolving Agent | Reacts with a racemic mixture of acids to form separable diastereomeric salts. merckmillipore.com |

| Chiral Building Block | Serves as a starting material for the synthesis of enantiomerically pure complex molecules. merckmillipore.com |

| Chiral Derivatizing Agent | Used to determine the enantiomeric excess of other chiral compounds via techniques like GC or HPLC. sigmaaldrich.com |

Contextualizing 1r 1 3 Methyl 1,2,4 Oxadiazol 5 Yl Ethanamine As a Stereodefined Building Block

Strategic Approaches to 1,2,4-Oxadiazole Ring Construction

The construction of the 1,2,4-oxadiazole ring is a cornerstone of synthetic organic chemistry, providing access to a scaffold recognized as a privileged core in therapeutic agents and advanced materials. researchgate.net The two most prevalent strategies involve building the ring from an amidoxime (B1450833) precursor or via a cycloaddition reaction. rjptonline.orgresearchgate.net

Amidoxime-Based Cyclization Protocols

The most widely utilized method for synthesizing 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its derivatives. researchgate.netresearchgate.net This pathway involves an initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the stable five-membered heterocyclic ring. researchgate.netthieme-connect.de

The condensation of amidoximes with various activated carboxylic acid derivatives is a foundational approach to forming the O-acylamidoxime intermediate, which is the direct precursor to the 1,2,4-oxadiazole ring. researchgate.net This method's popularity stems from the wide availability of carboxylic acid derivatives.

Commonly employed acylating agents include:

Acyl Chlorides and Anhydrides : These highly reactive derivatives readily acylate amidoximes, often in the presence of a base like pyridine (B92270) to neutralize the generated acid. rjptonline.orgresearchgate.net The reaction typically proceeds to the O-acylamidoxime, which can be isolated or cyclized in situ. researchgate.netmdpi.com

Carboxylic Acids : Direct condensation with carboxylic acids requires the use of coupling agents to activate the carboxyl group. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are frequently used for this purpose. acs.orgchim.itnih.gov

Esters : Carboxylic acid esters serve as effective acylating agents, particularly under basic conditions. researchgate.net The use of a superbase medium, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), can facilitate the condensation of amidoximes with esters at room temperature. researchgate.netmdpi.com

| Acylating Agent | Typical Reagents/Conditions | Notes |

| Acyl Chlorides | Pyridine, NaOH/DMSO | Highly reactive; reaction is often rapid. rjptonline.orgmdpi.com |

| Anhydrides | Base (e.g., NaOH), often in DMSO | Efficient for forming O-acylamidoxime intermediates. researchgate.netmdpi.com |

| Carboxylic Acids | EDC, DCC, CDI, HATU | Requires in situ activation of the carboxylic acid. rjptonline.orgacs.orgchim.it |

| Esters | NaOH/DMSO, KOH/DMSO | Favorable for one-pot procedures under basic conditions. researchgate.netmdpi.com |

| N-Acyl Benzotriazoles | t-BuOK/DMSO | Effective condensation at room temperature. mdpi.com |

This table summarizes common carboxylic acid derivatives and activating agents used in the synthesis of 1,2,4-oxadiazoles via amidoxime acylation.

To improve efficiency and reduce intermediate handling, numerous one-pot procedures have been developed. researchgate.netnih.gov These methods combine the acylation and cyclization steps into a single synthetic operation, often starting from the amidoxime and the carboxylic acid derivative, or even directly from the corresponding nitrile. researchgate.netacs.orgias.ac.in

A notable one-pot protocol involves the condensation of amidoximes and carboxylic acid esters in a superbase medium like NaOH/DMSO at ambient temperature. researchgate.net This approach is advantageous as the base promotes both the O-acylation and the subsequent intramolecular cyclocondensation. mdpi.com Another efficient one-pot method involves reacting nitriles with hydroxylamine (B1172632) to generate the amidoxime in situ, followed by acylation and cyclization. acs.orgias.ac.in For instance, the reaction of aryl nitriles with hydroxylamine, followed by the addition of an acyl chloride, provides a straightforward, high-yielding route to 1,2,4-oxadiazoles. ias.ac.in Microwave irradiation has also been employed to accelerate the heterocyclization of amidoximes with esters or acyl chlorides. researchgate.net

| Starting Materials | Key Reagents/Conditions | Advantages |

| Amidoxime + Carboxylic Acid Ester | NaOH/DMSO, Room Temperature | Mild conditions, simple workup, avoids intermediate isolation. researchgate.netnih.gov |

| Amidoxime + Carboxylic Acid | EDC.HCl, then heat | Direct conversion without isolating the O-acyl intermediate. rjptonline.orgacs.org |

| Nitrile + Hydroxylamine + Acyl Chloride | Acetic acid catalyst, then THF/DMSO | Starts from readily available nitriles. ias.ac.in |

| Nitrile + Hydroxylamine + Meldrum's Acid | Microwave irradiation, Solvent-free | Rapid reaction times and good to excellent yields. organic-chemistry.org |

This table presents various one-pot synthetic strategies for the direct synthesis of 1,2,4-oxadiazoles.

The final and crucial step in this synthetic sequence is the cyclodehydration of the O-acylamidoxime intermediate. While this cyclization can occur thermally, it often requires high temperatures. ias.ac.in Consequently, a variety of catalysts and reagents are used to facilitate the reaction under milder conditions.

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a widely used catalyst for the cyclocondensation of isolated O-acylamidoximes at room temperature. mdpi.com Inorganic bases in aprotic polar solvents, such as NaOH in DMSO, are also highly effective and form the basis of many one-pot syntheses where the cyclization occurs spontaneously after acylation. researchgate.netmdpi.com The combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) serves as an efficient and mild catalytic system for the synthesis of 1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.org

| Catalyst/Reagent | Typical Solvent | Temperature | Notes |

| TBAF | THF | Room Temperature | Effective for cyclizing isolated O-acylamidoximes. mdpi.com |

| NaOH / KOH | DMSO | Room Temperature | Commonly used in one-pot syntheses from esters or acyl chlorides. researchgate.netmdpi.com |

| PTSA-ZnCl₂ | - | - | Mild and efficient for reactions with nitriles. organic-chemistry.org |

| Heat (Thermal) | High-boiling solvents (e.g., Dioxane, Pyridine) | High Temperature | The classical method, often requiring harsh conditions. rjptonline.orgias.ac.in |

This table highlights key catalysts and reagents used to promote the cyclodehydration of O-acylamidoxime intermediates into 1,2,4-oxadiazoles.

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

An alternative and powerful strategy for constructing the 1,2,4-oxadiazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. rjptonline.org This method is fundamentally different from the amidoxime pathway in how the ring atoms are assembled. chim.it

Nitrile oxides are typically unstable and are generated in situ, most commonly by the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes. organic-chemistry.org Once formed, they can react with a dipolarophile, in this case a nitrile, to yield the 1,2,4-oxadiazole. organic-chemistry.org

A significant challenge with this method is the low reactivity of common, non-activated nitriles. acs.org The reaction often proceeds efficiently only with electron-deficient nitriles or requires harsh conditions, which can lead to the dimerization of the nitrile oxide to form furoxans. acs.orgrsc.org To overcome this limitation, strategies have been developed to activate the nitrile component. One such approach involves the coordination of the nitrile to a metal center, such as platinum(IV), which significantly enhances its reactivity toward cycloaddition under mild conditions. acs.orgnih.govacs.org Another approach is an inverse electron-demand cycloaddition, which employs an electron-deficient nitrile oxide with common or electron-rich nitriles. rsc.org

Emerging and Alternative Synthetic Pathways to 1,2,4-Oxadiazoles

Beyond the two primary routes, research continues to uncover novel methods for 1,2,4-oxadiazole synthesis. These emerging pathways often provide access to unique substitution patterns or proceed under milder, more sustainable conditions.

One such area is oxidative cyclization. For example, N-benzyl amidoximes can be converted to 3,5-disubstituted 1,2,4-oxadiazoles using oxidizers like N-Bromosuccinimide (NBS) or iodine in the presence of a base. nih.gov An electrochemical approach has also been developed, where the anodic oxidation of N-benzyl amidoximes generates an iminoxy radical that undergoes intramolecular cyclization. rsc.org This method is notable for its mild conditions and high functional group compatibility. rsc.org

Other alternative routes include:

The reaction of amidoximes with aldehydes in a NaOH/DMSO medium, which proceeds via a 4,5-dihydro-1,2,4-oxadiazole intermediate that is subsequently oxidized to the aromatic oxadiazole. mdpi.comrsc.org

A tandem reaction involving nitroalkenes, arenes, and nitriles in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) has been reported to give excellent yields in very short reaction times. nih.gov

The oxidative cyclization of acylguanidines in the presence of iodobenzene (B50100) diacetate represents a pathway that does not start from an O-acylamidoxime intermediate. chim.it

Enantioselective Synthesis of this compound

The stereoselective synthesis of chiral amines is of paramount importance in medicinal chemistry, as the biological activity of enantiomers can differ significantly. The synthesis of this compound, a chiral amine, can be approached through various enantioselective strategies. These methods can be broadly categorized into chiral pool strategies, which utilize readily available chiral starting materials, and asymmetric catalysis, where a chiral catalyst induces stereoselectivity in a reaction involving a prochiral substrate.

Chiral Pool Strategies for Introducing Stereocenters

Chiral pool synthesis is a strategy that leverages the natural abundance of enantiomerically pure compounds, such as amino acids, carbohydrates, and terpenes, as starting materials. This approach incorporates a pre-existing stereocenter into the target molecule, circumventing the need for an asymmetric reaction step to establish the desired stereochemistry.

The chiral pool provides a vast array of complex and simple molecules with defined stereochemistry. For the synthesis of chiral amines, precursors like amino alcohols can be readily prepared from simple chiral precursors. nih.gov These naturally derived building blocks can be elaborated through a sequence of stereospecific reactions to yield the desired target molecule. The inherent chirality of the starting material is transferred through the synthetic sequence, ensuring the final product is obtained in high enantiomeric purity. While direct synthesis of this compound from non-amino acid natural precursors is not widely documented, the principle remains a viable strategy for analogous structures. For instance, a chiral alcohol or terpene could be converted into a chiral amine through a series of well-established chemical transformations, such as conversion to an azide (B81097) followed by reduction.

Chiral α-amino acids are particularly valuable precursors for the synthesis of chiral amines and their derivatives, including molecules incorporating a 1,2,4-oxadiazole ring. researchgate.netresearchgate.net This strategy directly utilizes the stereocenter of the amino acid to define the stereochemistry of the final product. A common and effective method involves the coupling of an N-protected α-amino acid with an amidoxime, followed by a cyclodehydration step to form the 1,2,4-oxadiazole ring. researchgate.netresearchgate.netscilit.com

The general reaction proceeds by activating the carboxylic acid of the N-protected amino acid (e.g., using coupling agents like EDC) and reacting it with an amidoxime to form an O-acyl amidoxime intermediate. researchgate.net This intermediate is then cyclized, often under thermal or microwave conditions, to yield the chiral 5-substituted 1,2,4-oxadiazole. researchgate.netresearchgate.net The final step involves the deprotection of the amine group. For the specific synthesis of this compound, (R)-Alanine would be the appropriate chiral starting material.

This methodology is versatile, allowing for the synthesis of a diverse range of chiral 1,2,4-oxadiazoles by varying both the amino acid and the amidoxime starting materials. researchgate.netresearchgate.net

| N-Protected Amino Acid | Amidoxime | Resulting Chiral Oxadiazole Core Structure |

|---|---|---|

| N-Boc-(R)-Alanine | Acetamidoxime (B1239325) | This compound (after deprotection) |

| N-Boc-(S)-Phenylalanine | Benzamidoxime | (S)-benzyl(3-phenyl-1,2,4-oxadiazol-5-yl)methanamine (after deprotection) |

| N-Cbz-(S)-Leucine | Acetamidoxime | (S)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-methylbutanamine (after deprotection) |

| N-Boc-(R)-Valine | Propionamidoxime | (R)-1-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-methylpropanamine (after deprotection) |

Asymmetric Catalysis in the Formation of the (1R)-Stereocenter

Asymmetric catalysis offers an alternative and highly efficient approach to enantioselective synthesis. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This method is often more atom-economical than chiral pool strategies. The key to asymmetric catalysis lies in the interaction between the catalyst and the substrate, which creates a chiral environment that favors the formation of one enantiomer over the other.

Transition metal-catalyzed reactions are powerful tools for asymmetric synthesis. The enantioselectivity of these reactions is controlled by chiral ligands that coordinate to the metal center. nih.gov The design and synthesis of these ligands are crucial for achieving high levels of activity and stereocontrol. nih.govdicp.ac.cn A well-designed chiral ligand modifies the metal's reactivity and creates a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer. nih.gov

For the synthesis of this compound, a key strategy would be the asymmetric hydrogenation of a prochiral imine precursor. This is one of the most direct and efficient methods for preparing α-chiral amines. acs.org The success of this reaction heavily relies on the combination of the metal (commonly rhodium or iridium) and the chiral phosphorus ligand. acs.orgnih.gov

Notable classes of chiral ligands that have proven effective in asymmetric catalysis include:

C₂-Symmetric Ligands: For a long time, ligands with a C₂ axis of symmetry, such as bisoxazolines (BOX), have been dominant in the field due to their effectiveness in a wide range of reactions. nih.govscispace.com

P,N-Ligands: More recently, non-symmetrical ligands containing both phosphorus and nitrogen donor atoms, such as phosphinooxazolines (PHOX), have emerged as highly effective. nih.govresearchgate.net These modular ligands can be fine-tuned sterically and electronically to optimize performance for specific reactions. scispace.comresearchgate.net

The development of these modular ligands allows catalysts to be tailored for specific substrates, often leading to high enantioselectivities. nih.govnih.gov

| Ligand Class | Abbreviation | Structural Features | Typical Metals | Applicable Reactions |

|---|---|---|---|---|

| Bisoxazolines | BOX | C₂-symmetric, bidentate N,N-ligands | Cu, Pd, Rh | Cyclopropanation, Allylic Alkylation |

| Phosphinooxazolines | PHOX | Non-symmetric, bidentate P,N-ligands | Pd, Ir, Rh | Allylic Substitution, Hydrogenation |

| BINAP | BINAP | Axially chiral, C₂-symmetric P,P-ligand | Ru, Rh | Hydrogenation, Isomerization |

| DuPhos | DuPhos | C₂-symmetric, chiral phospholane (B1222863) ligand | Rh, Ru | Asymmetric Hydrogenation |

Organocatalysis, which uses small, chiral organic molecules as catalysts, has become a major pillar of asymmetric synthesis. Chiral primary and secondary amines derived from natural amino acids or Cinchona alkaloids are highly versatile and powerful catalysts for a wide range of enantioselective transformations. rsc.org

In the context of synthesizing chiral amines, organocatalysts can activate substrates through the formation of transient iminium or enamine intermediates. For example, a chiral secondary amine catalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. mdpi.com This activation lowers the LUMO of the substrate, making it more susceptible to nucleophilic attack. A subsequent conjugate addition of a nitrogen nucleophile (an aza-Michael addition) would proceed in a stereocontrolled manner, dictated by the chiral catalyst. mdpi.com

Another approach is the direct asymmetric amination of ketones or aldehydes. A chiral primary amine catalyst can be used to generate a chiral enamine, which can then be attacked by an electrophilic aminating agent. Alternatively, photocatalytic C(sp²)–H amination of arenes with azoles can be achieved via an electron donor-acceptor (EDA) pathway, representing another frontier in organocatalytic C-N bond formation. acs.org While direct application to the synthesis of this compound would require a suitable prochiral precursor, these organocatalytic methods provide powerful strategies for the enantioselective construction of C-N bonds.

Diastereoselective Synthesis and Chromatographic Resolution Techniques

When a direct asymmetric synthesis is not employed, the preparation of a single enantiomer from a racemic mixture of 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine (B1416917) is necessary. This separation, or resolution, can be achieved by converting the enantiomers into diastereomers, which possess different physical properties, or by using chiral chromatography.

Diastereoselective Synthesis via Salt Formation

A prevalent and historically significant method for resolving racemic amines is through the formation of diastereomeric salts using an enantiomerically pure chiral resolving agent. libretexts.orgonyxipca.com This technique leverages the principle that reacting a racemic mixture of a base (like the target amine) with a single enantiomer of a chiral acid results in a pair of diastereomeric salts. libretexts.org These diastereomers, unlike enantiomers, have distinct solubilities, melting points, and spectroscopic properties, which allows for their separation by conventional laboratory techniques like fractional crystallization. libretexts.org

For a racemic mixture of (±)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine, a suitable chiral acid such as (2R,3R)-(+)-tartaric acid can be used as the resolving agent. libretexts.orggoogle.com The reaction would proceed as follows:

(R)-amine + (R,R)-acid → (R)-amine·(R,R)-acid salt

(S)-amine + (R,R)-acid → (S)-amine·(R,R)-acid salt

The resulting (R,R,R) and (S,R,R) salts are diastereomers. Due to their differential solubility in a chosen solvent (often an alcohol like methanol (B129727) or ethanol), one diastereomer will preferentially crystallize out of the solution upon cooling or concentration. libretexts.orggoogle.com After separation by filtration, the desired salt is treated with a strong base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine, now in its enantiomerically enriched form. The chiral resolving agent can often be recovered and reused. libretexts.org The selection of the appropriate chiral acid and solvent system is crucial for efficient separation and is often determined through empirical screening. onyxipca.com

Chromatographic Resolution Techniques

Chromatographic methods offer a powerful and versatile alternative for the separation of enantiomers. mdpi.com This can be accomplished either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers to form diastereomers that can be separated on a standard achiral column.

Direct chiral HPLC is the most common chromatographic method for enantioseparation. mdpi.com Racemic 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine can be injected directly onto a column packed with a CSP. These phases are themselves chiral and interact differently with each enantiomer of the analyte, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for resolving a wide range of chiral compounds, including primary amines. mdpi.commdpi.com The mobile phase, typically a mixture of an alkane (like hexane (B92381) or cyclohexane) and an alcohol (like isopropanol (B130326) or ethanol), often includes a basic additive such as diethylamine (B46881) (DEA) to improve peak shape and resolution for amine compounds. mdpi.com

The effectiveness of a chromatographic separation is quantified by the resolution factor (Rs), where a value of 1.5 or greater indicates baseline separation of the two enantiomeric peaks.

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| 1-(3-Fluorophenyl)ethylamine | LUX Cellulose-3® | c-Hexane/i-PrOH/DEA (90:10:0.1) | 0.5 | 2.09 | mdpi.com |

| 1-(3,5-Difluorophenyl)ethylamine | CHIRALCEL OD-H® | n-Hexane/i-PrOH/DEA (95:5:0.1) | 0.5 | 2.10 | mdpi.com |

| 1-Phenylethylamine | CHIRALCEL OD-H® | n-Hexane/i-PrOH/DEA (90:10:0.1) | 1.0 | 1.70 | mdpi.com |

Synthesis of Key Precursors and Intermediates for this compound

The construction of the target molecule involves the synthesis of two key components: the chiral ethanamine side chain and the functionalized 1,2,4-oxadiazole core. These can be prepared separately and then coupled, or the chiral center can be introduced after the formation of the heterocyclic ring.

The (1R)-1-aminoethyl moiety is a crucial chiral building block. Beyond the resolution of a racemic mixture as described previously, this component can also be prepared through direct asymmetric synthesis. Asymmetric synthesis aims to create the desired stereocenter selectively from a prochiral precursor, offering a more atom-economical approach than resolution.

One powerful method is the asymmetric reduction of prochiral imines or related C=N compounds. nih.gov For example, a ketone precursor could be converted to an imine or oxime, which is then hydrogenated using a chiral catalyst, such as one based on rhodium or iridium complexed with a chiral phosphine (B1218219) ligand. This approach can provide high enantiomeric excess (ee) of the desired amine.

Alternatively, the use of chiral auxiliaries, such as tert-butanesulfinamide, provides a robust and widely applicable method for synthesizing chiral amines. yale.edu A prochiral ketone, 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-one, could be condensed with (R)-tert-butanesulfinamide to form a sulfinylimine intermediate. Subsequent diastereoselective reduction of the C=N bond, followed by acidic removal of the sulfinyl group, would yield the desired (1R)-ethanamine with high stereopurity.

Biocatalytic methods, utilizing enzymes like transaminases, have also emerged as highly effective for the asymmetric synthesis of chiral amines from prochiral ketones, offering excellent enantioselectivity under mild, environmentally benign conditions. nih.govresearchgate.net

The synthesis of the 1,2,4-oxadiazole ring itself is a well-established process, most commonly achieved through the dehydrative cyclization of an O-acyl amidoxime intermediate. nih.gov This intermediate is typically formed in situ from the reaction of an amidoxime with a carboxylic acid or one of its activated derivatives (e.g., an acyl chloride or anhydride). nih.gov

For the synthesis of this compound, the structure dictates the choice of precursors. The methyl group at the C3 position necessitates the use of acetamidoxime as the starting amidoxime. nih.gov The substituent at the C5 position is derived from the carboxylic acid component.

A logical strategy involves installing a functional group at the C5 position that can be readily converted into the ethanamine moiety. An ideal precursor is the ketone 5-acetyl-3-methyl-1,2,4-oxadiazole . This key intermediate can be synthesized by reacting acetamidoxime with an activated derivative of pyruvic acid (2-oxopropanoic acid).

Once the 5-acetyl-3-methyl-1,2,4-oxadiazole intermediate is obtained, the chiral amine can be installed via asymmetric reductive amination. This involves reacting the ketone with ammonia (B1221849) or a protected amine source in the presence of a chiral catalyst and a reducing agent to directly form the target chiral amine. This method builds the stereocenter in the final step of the synthesis.

| Precursor 1 (for C3) | Precursor 2 (for C5) | Coupling/Cyclization Conditions | Key Features | Reference |

|---|---|---|---|---|

| Amidoxime (R-C(NH2)=NOH) | Acyl Chloride (R'-COCl) | Pyridine or other base, heat | Classic, widely used method. | nih.gov |

| Amidoxime | Carboxylic Acid (R'-COOH) | Dehydrating agent (e.g., DCC, EDC) or Vilsmeier reagent, RT | "One-pot" potential, milder conditions. | nih.gov |

| Amidoxime | Anhydride (B1165640) ((R'CO)2O) | Tetrabutylammonium fluoride (TBAF), RT | Very mild conditions, suitable for sensitive substrates. | nih.gov |

| Nitrile (R-CN) | Nitrile Oxide (R'-CNO) | Generated in situ, 1,3-dipolar cycloaddition | Alternative route, avoids amidoxime isolation. |

Elucidation of Mechanistic Pathways in Amidoxime Cyclization

The synthesis of 1,2,4-oxadiazoles via amidoxime cyclization proceeds through a two-stage mechanism: O-acylation followed by intramolecular cyclization. mdpi.com The initial step is the reaction of an amidoxime with an acylating agent, such as an acyl chloride, anhydride, or an activated carboxylic acid, to form an O-acylamidoxime intermediate. chim.itresearchgate.net In many instances, this intermediate can be isolated before the final cyclization is induced. chim.it

The proposed mechanism for the cyclization of the O-acylamidoxime involves a dehydration process. The reaction is believed to proceed through a transition state where the nitrogen of the oxime attacks the electrophilic carbonyl carbon of the acyl group. This intramolecular nucleophilic attack is followed by the elimination of a water molecule to yield the final 1,2,4-oxadiazole product. researchgate.net The rate of this cyclization is dependent on the nature of the substituents on the aromatic rings of the reacting molecules. researchgate.net An alternative pathway involves the generation of an iminoxy radical through oxidation, which then undergoes a 1,5-Hydrogen Atom Transfer (1,5-HAT) and subsequent intramolecular cyclization. rsc.org

| Stage | Description | Key Species |

| 1. Acylation | The amidoxime is acylated by an activated carboxylic acid derivative. | Amidoxime, Acylating Agent, O-acylamidoxime (Intermediate) |

| 2. Cyclodehydration | The O-acylamidoxime undergoes intramolecular cyclization with the elimination of water. | O-acylamidoxime, Transition State, 1,2,4-Oxadiazole, Water |

Solvent polarity and the choice of catalyst play a critical role in the progression of amidoxime cyclization. The O-acylation step can be performed under various conditions, often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) or O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). nih.govrjptonline.org

The subsequent cyclodehydration step is frequently accelerated by heat or by the presence of a catalyst. Fluoride ions, delivered by reagents such as tetrabutylammonium fluoride (TBAF) in an aprotic solvent like tetrahydrofuran (B95107) (THF), have been shown to be potent catalysts. researchgate.net The fluoride ion acts as a strong base in the aprotic medium, facilitating the deprotonation steps necessary for cyclization. researchgate.net One-pot syntheses have been developed using aprotic bipolar solvents like dimethyl sulfoxide (DMSO) in the presence of inorganic bases, which streamline the process by avoiding the isolation of the O-acylamidoxime intermediate. mdpi.com

| Condition | Reagent/Solvent | Role/Effect | Reference |

| Catalyst (Acylation) | EDC.HCl, TBTU | Activates carboxylic acid for acylation | nih.govrjptonline.org |

| Catalyst (Cyclization) | Tetrabutylammonium fluoride (TBAF) | Acts as a strong base to accelerate cyclization | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | Aprotic solvent for TBAF-catalyzed cyclization | researchgate.net |

| Solvent | Dimethyl sulfoxide (DMSO) | Aprotic bipolar solvent for one-pot syntheses | mdpi.com |

| Base | Inorganic Bases (e.g., KOH) | Promotes cyclization in one-pot procedures | mdpi.com |

Detailed Mechanistic Insights into 1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a powerful and fundamental reaction for constructing five-membered heterocyclic rings, including the 1,2,4-oxadiazole precursor, the isoxazoline. scielo.brwikipedia.org This reaction involves the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, typically an alkene or alkyne. wikipedia.org The reaction is a (π4s+π2s) pericyclic process, where 4 π-electrons from the dipole and 2 π-electrons from the dipolarophile participate in a concerted fashion. chesci.com

The mechanism of 1,3-dipolar cycloadditions has been a subject of extensive investigation. The prevailing view, supported by a wealth of experimental and theoretical data, is that these reactions generally proceed through a concerted pericyclic pathway, involving a single, highly ordered transition state where both new sigma bonds are formed simultaneously. scielo.brchesci.com Key evidence for the concerted mechanism includes the high stereospecificity of the reaction, where the stereochemistry of the dipolarophile is retained in the product, and the large negative entropy of activation, which indicates a highly ordered transition state. wikipedia.org

However, stepwise mechanisms can become competitive under certain conditions. The nature of the reactants and the polarity of the solvent can influence the reaction pathway. acs.org For instance, computational studies on related nitrone cycloadditions have shown that while concerted mechanisms are favored in the gas phase or in apolar solvents, stepwise pathways involving polar intermediates can become energetically favorable in polar solvents. acs.org In some specific intramolecular reactions of nitrile oxides, a stepwise carbene-like 1,1-cycloaddition followed by a retro-ene reaction has been identified through DFT calculations. acs.org For certain substrates, the reaction has been proposed to proceed in stages, beginning with the formation of the C-C bond followed by the C-O bond. mdpi.com

When an unsymmetrical nitrile oxide reacts with an unsymmetrical dipolarophile, the formation of two different regioisomers is possible. The regioselectivity of these additions is governed by a combination of steric and electronic factors. mdpi.com Frontier Molecular Orbital (FMO) theory is a powerful tool for explaining and predicting the observed regioselectivity. scielo.brmdpi.com

The reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the orbital coefficients at the reacting atoms; the new bonds are formed between the atoms with the largest coefficients in the interacting frontier orbitals. mdpi.com For many nitrile oxide cycloadditions with alkenes, the dominant interaction is between the LUMO of the dipole and the HOMO of the dipolarophile. mdpi.com Density Functional Theory (DFT) calculations have also been successfully used to rationalize and predict the site- and regioselectivity of these reactions, showing good agreement with experimental results. unimi.it

Principles of Stereochemical Control and Origins of Enantioselectivity

Achieving the specific (1R) stereochemistry at the carbon atom adjacent to the nitrogen in the ethanamine side chain is a critical challenge. The synthesis of such chiral primary amines in high enantiomeric purity is often accomplished through asymmetric catalysis. researchgate.net

A primary strategy is the enantioselective reductive amination (ERA) of a ketone precursor, such as 1-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-one. This transformation can be catalyzed by chiral metal complexes, often based on iridium, rhodium, or ruthenium, which facilitate the asymmetric addition of hydrogen to an imine intermediate formed in situ. researchgate.net The chiral ligand coordinated to the metal center creates a chiral environment, directing the hydride transfer to one face of the imine, thereby establishing the desired stereocenter.

Other advanced methods for controlling stereochemistry in amine synthesis include photocatalytic approaches using chiral amine transfer reagents, where stereochemical information is relayed from a chiral source to the final product. nih.gov Enzymatic methods, such as kinetic resolution using immobilised lipases or reactions catalyzed by imine reductases (IREDs), also offer powerful tools for accessing enantiomerically pure amines. researchgate.netwhiterose.ac.uk The choice of method depends on the specific substrate and the desired scale of the synthesis, with each approach relying on the creation of diastereomeric transition states with significant energy differences to ensure high enantioselectivity. researchgate.netnih.gov

Transition State Analysis in Chiral Catalytic Systems

In scenarios where the chiral center is introduced via a catalytic asymmetric reaction, for instance, the asymmetric reduction of a corresponding imine or the asymmetric alkylation of an enolate, transition state analysis is crucial for understanding the origin of enantioselectivity. researchgate.netnih.gov Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the structures and energies of transition states in such reactions. researchgate.net

For a hypothetical asymmetric synthesis of the target molecule using a chiral catalyst, the transition state would involve a complex of the substrate, the catalyst, and the incoming reagent. The chiral environment created by the catalyst would favor one diastereomeric transition state over the other, leading to an excess of one enantiomer of the product. The energy difference between these diastereomeric transition states determines the enantiomeric excess (ee) of the product.

Table 1: Hypothetical Energy Differences in a Chiral Catalytic System for the Synthesis of a Precursor to this compound

| Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (ee) |

| TS-R (leading to R-enantiomer) | 0 | >99% |

| TS-S (leading to S-enantiomer) | 2.5 |

This table presents hypothetical data for illustrative purposes, demonstrating the correlation between transition state energy differences and the enantiomeric excess of the product in a chiral catalytic reaction.

Non-covalent interactions, such as hydrogen bonding and steric hindrance, between the substrate and the chiral catalyst play a critical role in stabilizing the favored transition state and destabilizing the disfavored one. The precise geometry of this interaction dictates the facial selectivity of the attack of the nucleophile on the prochiral center.

Diastereomeric Induction in Substrate-Controlled Reactions

In a substrate-controlled synthesis, the stereochemical outcome is directed by a pre-existing chiral center within the substrate molecule. mdpi.comnih.gov For the synthesis of this compound from (R)-alanine, the chirality is already present. However, if a new stereocenter were to be formed in the presence of the existing one, diastereomeric induction would be a key consideration.

For instance, if a nucleophilic addition were to occur on a carbonyl group adjacent to the chiral center of an (R)-alanine derivative, the approach of the nucleophile would be sterically hindered on one face of the molecule by the existing substituents. This would lead to the preferential formation of one diastereomer over the other. The Felkin-Ahn model is often used to predict the stereochemical outcome of such nucleophilic additions to chiral aldehydes and ketones.

Table 2: Representative Diastereomeric Ratios in Substrate-Controlled Reactions

| Reaction Type | Substrate | Diastereomeric Ratio (d.r.) |

| Nucleophilic addition to a chiral ketone | (R)-N-protected-alaninal | 95:5 |

| Alkylation of a chiral enolate | Lithium enolate of (R)-alanine ester | 90:10 |

This table provides representative data from analogous systems to illustrate the high levels of diastereoselectivity that can be achieved in substrate-controlled reactions.

The formation of the 1,2,4-oxadiazole ring itself from a chiral N-acylated amidoxime intermediate is generally considered to proceed without affecting the existing stereocenter, as the cyclization occurs at a location remote from the chiral carbon. The reaction typically involves the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by dehydration.

Kinetic and Thermodynamic Considerations Governing Synthetic Pathways

The final product distribution in a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com Under kinetic control, the product that is formed fastest predominates, while under thermodynamic control, the most stable product is the major one. masterorganicchemistry.com

In the context of the synthesis of this compound, the formation of the 1,2,4-oxadiazole ring from an O-acyl amidoxime intermediate is a key step where these principles may apply. The cyclization is typically an irreversible process under the reaction conditions used, suggesting that the reaction is under kinetic control. The reaction conditions, such as temperature and reaction time, can influence which product is favored. wikipedia.org Generally, lower temperatures and shorter reaction times favor the kinetic product. wikipedia.org

Table 3: Influence of Reaction Conditions on Product Distribution in a Hypothetical Competing Reaction

| Temperature (°C) | Reaction Time (h) | Product A (Kinetic) (%) | Product B (Thermodynamic) (%) | Control |

| 0 | 1 | 90 | 10 | Kinetic |

| 80 | 24 | 20 | 80 | Thermodynamic |

This table illustrates the general principle of how temperature and reaction time can influence the outcome of a reaction with competing kinetic and thermodynamic pathways. This is a generalized example and does not represent specific data for the synthesis of the title compound.

In asymmetric synthesis, achieving high enantioselectivity is inherently a matter of kinetic control. Since enantiomers have the same thermodynamic stability, a reaction under thermodynamic control would result in a racemic mixture. wikipedia.org Therefore, any synthetic step that establishes the stereocenter in this compound must be under kinetic control to achieve a high enantiomeric excess. chemrxiv.org This is often achieved by using a chiral catalyst that lowers the activation energy for the formation of one enantiomer significantly more than for the other.

Amine Functionalization Reactions

The primary amine group on the chiral ethyl side chain is a versatile handle for a wide array of functionalization reactions. Its nucleophilic character allows for the formation of numerous derivatives through reactions at the nitrogen atom.

The primary amine of this compound is readily reactive with various electrophilic reagents to form stable amide, sulfonamide, and urea/carbamate (B1207046) linkages. These reactions are fundamental in medicinal chemistry for introducing diverse substituents and modulating physicochemical properties.

Acylation: The reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine), yields the corresponding N-acyl derivatives (amides). Alternatively, coupling reactions between the amine and a carboxylic acid, facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), are commonly employed.

Sulfonylation: Sulfonamides are formed through the reaction of the primary amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base. This reaction, known as the Hinsberg test for primary amines, produces stable sulfonamides that are valuable isosteres for amides in drug design.

Carbamoylation: The formation of ureas and carbamates can be achieved through several routes. Reaction with an isocyanate (R-N=C=O) directly yields a substituted urea. Alternatively, reaction with a chloroformate (e.g., ethyl chloroformate) provides a carbamate derivative. Carbamoylation can also be achieved using carbamoyl (B1232498) chlorides or by reacting the amine with carbonyl diimidazole (CDI) followed by the addition of another amine or an alcohol.

| Reaction Type | Reagent Class | Specific Examples | Product Type |

|---|---|---|---|

| Acylation | Acyl Halides / Anhydrides | Acetyl chloride, Benzoyl chloride, Acetic anhydride | Amide |

| Carboxylic Acids + Coupling Agents | Benzoic acid + EDC/DCC | Amide | |

| Sulfonylation | Sulfonyl Halides | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Sulfonamide |

| Carbamoylation | Isocyanates | Phenyl isocyanate, Methyl isocyanate | Urea |

| Chloroformates | Ethyl chloroformate, Benzyl (B1604629) chloroformate | Carbamate |

The synthesis of secondary and tertiary amines from the primary amine of this compound can be accomplished through various N-alkylation and N-arylation methods.

Alkylation: Direct alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) is a common method, though it can suffer from a lack of selectivity, often leading to over-alkylation and mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. A more controlled approach is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) to yield the corresponding secondary or tertiary amine.

Arylation: The formation of a nitrogen-aryl bond typically requires metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine ligand (e.g., BINAP, Xantphos) and a base, is a powerful method for coupling the amine with aryl halides or triflates. Copper-catalyzed Ullmann condensation is another classic method for N-arylation, particularly with electron-deficient aryl halides. researchgate.net

| Reaction Type | Method | Key Reagents | Product Type |

|---|---|---|---|

| N-Alkylation | Direct Alkylation | Alkyl halides (e.g., CH₃I, BnBr) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amine | |

| N-Arylation | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, Phosphine ligand, Base | Aryl Amine |

| Ullmann Condensation | Aryl halide, Cu catalyst, Base | Aryl Amine |

Modifications and Transformations of the 1,2,4-Oxadiazole Heterocycle

The 1,2,4-oxadiazole ring is an electron-poor heterocycle characterized by low aromaticity and a labile O-N bond. chim.it These features make it susceptible to certain transformations, particularly ring-opening and rearrangement reactions, while direct substituent exchange on the ring can be challenging. chim.it

Direct modification of the C3-methyl group or the C5-ethanamine substituent on the 1,2,4-oxadiazole ring is generally difficult without affecting the integrity of the heterocycle. The C-H bonds of the methyl group are not readily functionalized, and the C-C bond linking the ethanamine to the ring is robust.

Most strategies for introducing or exchanging substituents on a 1,2,4-oxadiazole ring involve the use of precursor molecules with more reactive functional groups. For instance, a 3- or 5-chloro or trichloromethyl-1,2,4-oxadiazole can undergo nucleophilic aromatic substitution (SNAr) with various nucleophiles. chim.it Similarly, transformations of other functional groups, such as the reduction of a nitro group or the hydrolysis of an ester, can be performed if they are incorporated during the synthesis of the oxadiazole ring. For the target molecule, derivatization would likely proceed through synthesis of analogues with different C3 or C5 substituents from the appropriate amidoxime and carboxylic acid precursors. nih.govnih.gov For example, 5-arylacetylenyl-1,2,4-oxadiazoles have been synthesized and subsequently transformed via electrophilic addition to the acetylene (B1199291) bond. d-nb.infonih.gov

The 1,2,4-oxadiazole ring is known to undergo several characteristic ring-opening and rearrangement reactions, driven by the cleavage of the weak O-N bond and the formation of more stable heterocyclic systems. osi.lvresearchgate.net

Boulton-Katritzky Rearrangement (BKR): This is a well-documented thermal or base-catalyzed rearrangement of 1,2,4-oxadiazoles that possess a three-atom side chain with a terminal nucleophilic atom (X-Y-Z) at the C3 position. chim.it The reaction involves an intramolecular nucleophilic attack of the terminal atom Z onto the N2 position of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new five-membered heterocycle. chim.it While the target molecule has a methyl group at C3, derivatives with appropriate side chains could undergo this transformation to generate diverse heterocyclic scaffolds like 1,2,3-triazoles or imidazoles. chim.it Some 3-(2-aminoethyl)-1,2,4-oxadiazoles have been shown to be unstable and rearrange into spiropyrazolinium compounds. nih.gov

ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) Reactions: The electrophilic character of the C5 carbon of the 1,2,4-oxadiazole ring makes it susceptible to attack by nucleophiles. chim.it With bidentate nucleophiles like hydrazine, an ANRORC mechanism can occur. nih.gov This process involves the initial addition of the nucleophile to C5, followed by the opening of the oxadiazole ring. A subsequent intramolecular cyclization onto the C3 position leads to a new heterocyclic ring. chim.itlookchem.com This pathway has been used to convert 1,2,4-oxadiazoles into 3-amino-1,2,4-triazoles. nih.gov The presence of electron-withdrawing groups on the ring can facilitate this type of reaction. chim.itrsc.org

Reductive Cleavage: The weak O-N bond of the 1,2,4-oxadiazole ring is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H₂/Pd-C) or treatment with other reducing agents can lead to ring opening, typically affording an amidine and a carbonyl compound corresponding to the C3 and C5 substituents, respectively. This reaction can be a limitation when attempting to reduce other functional groups within the molecule.

Stereoselective Derivatization to Expand Chiral Complexity

The presence of a pre-existing stereocenter at the C1 position of the ethanamine side chain provides an opportunity for stereoselective derivatization. This chiral center can influence the stereochemical outcome of reactions on adjacent or nearby functional groups, a process known as substrate-controlled diastereoselection.

For instance, if the amine is first modified to introduce a new functional group (e.g., an alkene via elimination after quaternization), subsequent stereoselective reactions on this new group, such as dihydroxylation or epoxidation, could be influenced by the adjacent chiral center, potentially leading to a high degree of diastereoselectivity. nih.govdntb.gov.ua While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis support this potential. The synthesis of other chiral 1,2,4-oxadiazole derivatives has been achieved using chiral starting materials, where the chirality is maintained throughout the synthetic sequence. nih.govresearchgate.netdocumentsdelivered.com Such strategies are vital for creating libraries of stereochemically defined compounds to probe interactions with chiral biological targets like enzymes and receptors.

Integration of the Compound into Larger Molecular Scaffolds

The chemical entity this compound serves as a crucial chiral building block in the field of medicinal chemistry. Its value stems from the combination of a stereochemically defined primary amine and a metabolically robust 1,2,4-oxadiazole heterocycle. This structure provides a versatile platform for derivatization, allowing for its incorporation into more complex molecular architectures designed to interact with specific biological targets. The integration of this compound into larger scaffolds is a key strategy in drug discovery, aiming to develop novel therapeutic agents with tailored pharmacological profiles.

The 1,2,4-oxadiazole ring is frequently employed as a bioisostere for ester and amide functionalities. mdpi.comscispace.comnih.gov This substitution is advantageous because the oxadiazole ring is resistant to hydrolysis by metabolic enzymes like esterases and amidases, which can improve the pharmacokinetic properties of a drug candidate. scispace.comresearchgate.net Its ability to participate in hydrogen bonding allows it to mimic the interactions of amides and esters with biological receptors, preserving or enhancing biological activity while increasing metabolic stability. mdpi.com

A primary method for integrating this building block into larger molecules is through the functionalization of its primary amine group. Acylation of the amine to form an amide is a common and effective strategy. Research has demonstrated this approach in the development of dual-modulator therapeutic agents. For instance, a series of N-acetamide derivatives based on a similar (1R)-1-(3-aryl-1,2,4-oxadiazol-5-yl)ethanamine core were designed and synthesized. nih.gov This work led to the discovery of novel compounds acting as both Acetyl-CoA carboxylase 2 (ACC2) inhibitors and peroxisome proliferator-activated receptor α/δ (PPARα/δ) dual agonists. nih.gov Such multi-target drugs are considered promising candidates for treating metabolic syndromes like obesity and type 2 diabetes. nih.gov

Beyond simple acylation, the this compound scaffold can be incorporated into hybrid molecules designed to interact with multiple biological targets simultaneously. This strategy is particularly relevant for complex diseases such as cancer or neurodegenerative disorders. nih.govnih.gov By linking the oxadiazole-containing fragment to other pharmacologically active moieties, researchers can create integrated molecular systems. For example, novel 1,2,4-oxadiazole/2-imidazoline hybrids have been developed by replacing an amide linker with the oxadiazole core, resulting in compounds with both antibacterial and antiproliferative activities against cancer cell lines. nih.gov Similarly, complex scaffolds incorporating 3,5-disubstituted-1,2,4-oxadiazoles have been designed as potential multi-target agents for Alzheimer's disease, showing inhibitory activity against cholinesterases and monoamine oxidase-B (MAO-B). nih.govrsc.org These examples highlight how the core structure of this compound can be a foundational element in constructing sophisticated, multifunctional therapeutic candidates.

The following table summarizes examples of how the 1,2,4-oxadiazole ethanamine and related scaffolds are integrated into larger molecular frameworks.

| Core Scaffold | Integrated Moiety / Modification Strategy | Resulting Molecular Scaffold | Biological Significance / Target | References |

|---|---|---|---|---|

| (1R)-1-(3-Aryl-1,2,4-oxadiazol-5-yl)ethanamine | N-Acetylation to form an acetamide (B32628) derivative linked to a 4-phenoxyphenyl group. | N-(1-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)acetamide | Dual Acetyl-CoA carboxylase 2 (ACC2) inhibitor and PPARα/δ agonist for metabolic diseases. | nih.gov |

| 1,2,4-Oxadiazole | Replacement of an amide moiety to link with a 2-imidazoline core. | 1,2,4-Oxadiazole/2-imidazoline hybrid | Multi-target agents with antibacterial and anticancer (antiproliferative) activity. | nih.gov |

| 3,5-disubstituted-1,2,4-oxadiazole | Integration with N-acylhydrazone, isoindoline, and quinoline (B57606) motifs. | Complex oxadiazole-hydrazone hybrid structures | Multi-target agents for Alzheimer's Disease (Cholinesterase and MAO-B inhibition). | nih.gov |

Spectroscopic and Advanced Analytical Characterization of 1r 1 3 Methyl 1,2,4 Oxadiazol 5 Yl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of organic molecules, providing unparalleled insight into the chemical environment of individual nuclei. For a chiral molecule like (1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine, a combination of one- and two-dimensional NMR experiments is essential for complete structural and stereochemical assignment.

Proton (¹H) NMR for Chemical Environment and Coupling Information

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts are influenced by the electronic effects of the 1,2,4-oxadiazole (B8745197) ring and the adjacent amine group.

The methine proton (CH) of the ethylamine (B1201723) group is expected to appear as a quartet, deshielded by both the nitrogen atom and the C5 of the oxadiazole ring. The methyl protons (CH₃) of the ethylamine group will appear as a doublet due to coupling with the methine proton. The methyl group attached to C3 of the oxadiazole ring will be a singlet, as it has no adjacent protons. The amine (NH₂) protons may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH (ethanamine) | 4.5 - 4.8 | Quartet (q) | ~6.8 |

| CH₃ (ethanamine) | 1.5 - 1.7 | Doublet (d) | ~6.8 |

| CH₃ (oxadiazole) | 2.4 - 2.6 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their hybridization and chemical environment. The two carbons of the 1,2,4-oxadiazole ring (C3 and C5) are expected to have the most downfield chemical shifts due to their position within the electron-deficient heterocyclic system. The chemical shifts for carbons in 1,2,4-oxadiazole rings typically appear in the range of 160-185 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C5 (oxadiazole) | 180 - 184 |

| C3 (oxadiazole) | 167 - 170 |

| CH (ethanamine) | 45 - 50 |

| CH₃ (ethanamine) | 20 - 24 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Full Structural Assignment

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assigning the complete structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. A critical cross-peak would be observed between the methine proton (CH) and the methyl protons (CH₃) of the ethylamine side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). This experiment would definitively link each proton signal to its corresponding carbon signal in Table 1 and Table 2. For example, it would show a correlation between the proton quartet at ~4.6 ppm and the carbon signal at ~47 ppm, assigning them to the ethanamine CH group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation from the ethanamine methine proton (CH) to the C5 of the oxadiazole ring.

A correlation from the ethanamine methyl protons (CH₃) to the C5 of the oxadiazole ring.

A correlation from the methyl protons on the oxadiazole (at C3) to the C3 carbon itself.

Stereochemical Assignments via Chiral NMR Shift Reagents or Anisotropy Effects

Confirming the (R)-configuration at the chiral center is a critical analytical challenge. Chiral NMR techniques provide a powerful method for this determination.

Chiral NMR Shift Reagents: The use of chiral lanthanide shift reagents, such as complexes of Europium (Eu) or Samarium (Sm), is a common strategy. These reagents form diastereomeric complexes with the enantiomers of the analyte through coordination with the lone pair of the amine group. This interaction induces significant changes in the chemical shifts of nearby protons. For a sample of this compound, the addition of a single enantiomer of a chiral shift reagent would result in a single set of shifted peaks. If any of the (S)-enantiomer were present, a second, distinct set of peaks would appear, allowing for the determination of enantiomeric excess (ee).

Anisotropy Effects: Magnetic anisotropy occurs when a molecule or functional group has non-uniform magnetic susceptibility, creating shielding and deshielding zones in its vicinity. When a chiral shift reagent binds to the amine, its own anisotropic properties will influence the protons of the ethanamine moiety differently for each enantiomer, leading to the observed separation of signals. This effect is fundamental to enantiodiscrimination by NMR.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule with high confidence. For this compound, HRMS would be used to confirm its molecular formula, C₅H₉N₃O.

The analysis would look for the protonated molecule, [M+H]⁺. The calculated exact mass of this ion allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential isomers.

Table 3: HRMS Data for the Protonated Molecule

| Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways for such a molecule would involve the cleavage of the C-C bond of the ethylamine side chain or the fragmentation of the oxadiazole ring itself.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

| Fragment Ion Formula | Calculated Exact Mass (m/z) | Postulated Structure/Loss |

|---|---|---|

| C₄H₆N₃O⁺ | 112.05054 | Loss of CH₄ |

| C₃H₃N₂O⁺ | 83.02400 | Cleavage at ethylamine C-C bond |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting product ions. In the analysis of this compound, MS/MS provides critical information about its molecular connectivity and helps to confirm the structure of the parent compound.

The fragmentation process typically begins with the protonated molecular ion [M+H]⁺. The fragmentation pathways for this compound are predicted to involve two primary regions: the ethanamine side chain and the 1,2,4-oxadiazole ring.

Side-Chain Fragmentation: A characteristic fragmentation for protonated primary amines is the α-cleavage, which for this molecule would involve the loss of ammonia (B1221849) (NH₃), leading to a stable secondary carbocation. Another common pathway is the loss of the methyl group from the ethanamine moiety.

Oxadiazole Ring Fragmentation: The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage under mass spectrometric conditions. researchgate.net A common pathway is a retro-cyclization-addition (RCA) fragmentation, which involves the cleavage of the N2-C3 and O1-C5 bonds. researchgate.net This would lead to the formation of specific nitrile and oxazirine fragments, providing definitive evidence for the ring structure. researchgate.net

The proposed fragmentation pathways allow for the structural confirmation of the molecule by correlating the observed fragment masses with the theoretical masses of the predicted substructures.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Identity |

| 142.0873 [M+H]⁺ | 125.0607 | NH₃ | [C₆H₇N₂O]⁺ (Result of α-cleavage) |

| 142.0873 [M+H]⁺ | 98.0447 | C₂H₄N | [C₃H₃N₂O]⁺ (Cleavage at the C-C bond adjacent to the ring) |

| 142.0873 [M+H]⁺ | 84.0447 | C₃H₆N | [C₂H₂N₂O]⁺ (Represents the core oxadiazole ring) |

| 142.0873 [M+H]⁺ | 56.0498 | C₃H₃N₂O | [C₃H₆N]⁺ (Ethanamine side chain fragment) |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

The primary amine (NH₂) group is typically identified by two medium-intensity N-H stretching bands in the 3400-3200 cm⁻¹ region. mdpi.com The C-H stretching vibrations of the methyl and ethyl groups would appear around 2950-2850 cm⁻¹. The 1,2,4-oxadiazole ring has several characteristic vibrations, including C=N stretching, which is expected in the 1650-1550 cm⁻¹ range, and C-O-N ring stretching vibrations at lower frequencies. scispace.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650 - 1580 |

| Alkyl (C-H) | C-H Stretch | 2960 - 2850 |

| Alkyl (C-H) | C-H Bend | 1470 - 1370 |

| 1,2,4-Oxadiazole | C=N Stretch | 1630 - 1590 |

| 1,2,4-Oxadiazole | Ring Stretch (C-O, N-O) | 1250 - 1020 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal of a suitable salt of the compound, the precise spatial arrangement of every atom can be mapped. This would confirm the '(1R)' configuration at the chiral center of the ethanamine moiety. Furthermore, the analysis would reveal the planarity of the 1,2,4-oxadiazole ring and its orientation relative to the ethanamine side chain. Studies on similar 1,2,4-oxadiazole derivatives have often shown these molecules to adopt predominantly planar conformations. researchgate.net The data obtained also includes detailed crystallographic parameters that define the unit cell of the crystal lattice.

| Crystallographic Parameter | Information Provided |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Flack Parameter | A value used to confirm the absolute configuration of the chiral molecule. |

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity, or enantiomeric excess (ee), is critical for any chiral compound intended for biological applications. Chiral chromatography is the primary method used for this purpose, as it can separate the two enantiomers (R and S) of a racemic mixture.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and robust method for separating enantiomers. mdpi.com The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.

For the analysis of chiral amines like this compound, polysaccharide-based CSPs are particularly effective. nih.gov Columns such as those based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, Chiralpak® AD) can form chiral cavities and engage in hydrogen bonding and dipole-dipole interactions with the analyte, leading to different retention times for the R and S enantiomers. The enantiomeric excess can be accurately calculated by integrating the peak areas of the two separated enantiomers in the chromatogram.

| Parameter | Typical Value / Condition |

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | n-Hexane / Isopropanol (B130326) / Diethylamine (B46881) (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Retention Time (t_R) for (1R)-enantiomer | t₁ |

| Expected Retention Time (t_R) for (1S)-enantiomer | t₂ (where t₁ ≠ t₂) |

Gas Chromatography (GC) with a chiral column is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For primary amines, which may exhibit poor peak shape and strong adsorption on GC columns, derivatization is often required to enhance volatility and thermal stability. wiley.com

The amine is typically converted to a less polar derivative, such as a trifluoroacetamide (B147638) (TFA) or heptafluorobutyramide (B1361082) (HFB) derivative, by reacting it with an acylating agent. wiley.com The resulting derivative is then analyzed on a GC column with a chiral stationary phase, commonly based on modified cyclodextrins. libretexts.org The chiral cyclodextrin (B1172386) cavities provide a stereospecific environment that leads to the separation of the enantiomeric derivatives.

| Parameter | Typical Value / Condition |

| Derivatizing Agent | Trifluoroacetic anhydride (B1165640) (TFAA) |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™) |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Optimized gradient (e.g., 100°C to 200°C at 5°C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Outcome | Baseline separation of the derivatized R and S enantiomers. |

Theoretical and Computational Studies on 1r 1 3 Methyl 1,2,4 Oxadiazol 5 Yl Ethanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution and the energies of the molecular orbitals.

The electronic structure of (1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine is characterized by the interplay of the σ-bonds of the ethylamine (B1201723) side chain and the π-system of the 3-methyl-1,2,4-oxadiazole ring. The distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key determinants of the molecule's reactivity and electronic properties. youtube.comyoutube.comyoutube.com

The HOMO is typically localized on the more electron-rich regions of the molecule, which in this case would be expected to involve the lone pair of the nitrogen atom in the amine group and potentially the oxygen and nitrogen atoms of the oxadiazole ring. The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. youtube.com

Conversely, the LUMO is situated on the electron-deficient parts of the molecule, which are likely to be the π* orbitals of the 1,2,4-oxadiazole (B8745197) ring. The energy of the LUMO reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability. nih.gov

Table 1: Calculated Frontier Molecular Orbital Properties

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | 1.2 | Energy of the Lowest Unoccupied Molecular Orbital |